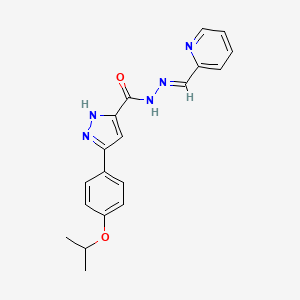

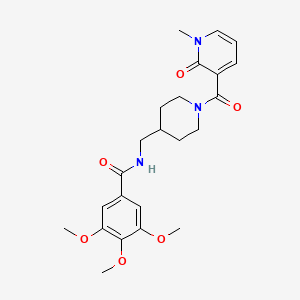

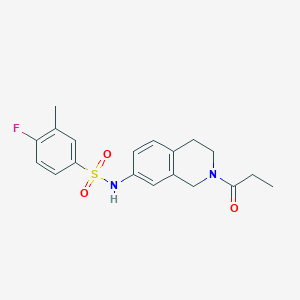

![molecular formula C13H11N3O3 B2483942 ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate CAS No. 65642-22-0](/img/structure/B2483942.png)

ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate, also known as PQ8, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. PQ8 belongs to the family of pyrazoloquinolines, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Applications De Recherche Scientifique

Multi-Component Domino Reactions (MDRs)

Background: Multi-component domino reactions (MDRs) are powerful tools for synthesizing complex heterocyclic compounds. They allow the simultaneous formation of multiple bonds from simple substrates, streamlining synthetic pathways and minimizing waste production .

Application: The synthesis of pyrazolo[3,4-f]quinoline-8-carbonitriles involves MDRs. Researchers have successfully prepared substituted pyrazolo[3,4-f]quinolines by reacting an aromatic aldehyde, 1H-indazol-6-amine, and 3-(1H-indol-3-yl)-3-oxopropanenitrile or 3-oxo-3-arylpropanenitrile in ethanol under mild conditions. These compounds exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Antiviral Agents

Background: Given the importance of antiviral drugs, researchers explore novel compounds for inhibiting viral replication.

Application: Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate derivatives may serve as potential antiviral agents. Their structural features could be harnessed to target specific viral enzymes or processes, such as RNA-dependent RNA polymerase inhibition in viruses like Hepatitis C .

Anticancer Properties

Background: Indole-containing compounds often exhibit promising anticancer activities.

Application: The indole moiety present in this compound suggests potential anticancer effects. Researchers could explore its impact on cancer cell lines, tumor growth, and apoptosis pathways. Further studies are needed to validate its efficacy and mechanism of action .

Antipsychotic Agents

Background: Quinoline-fused compounds have diverse pharmacological properties.

Application: Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate derivatives might serve as antipsychotic agents. Researchers could investigate their interactions with neurotransmitter receptors and evaluate their potential in treating psychiatric disorders .

Analgesic and Anti-Inflammatory Effects

Background: Indole alkaloids and quinoline derivatives often possess analgesic and anti-inflammatory properties.

Application: Studies could explore the pain-relieving and anti-inflammatory effects of this compound. Animal models and in vitro assays could elucidate its impact on pain pathways and inflammation markers .

Antimicrobial Activity

Background: Quinoline-based compounds have been investigated for their antimicrobial potential.

Application: Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate derivatives could be evaluated for their antibacterial, antifungal, and antiparasitic activities. Researchers might assess their efficacy against specific pathogens and explore their mode of action .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]thiazoles and pyrazolo[3,4-d][1,4]thiazines, have been studied for anticancer activity as topoisomerase ii alpha inhibitors .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes that inhibit the activity of topoisomerase ii alpha . This enzyme is crucial for DNA replication and cell division, and its inhibition can lead to cell death, particularly in rapidly dividing cancer cells .

Biochemical Pathways

Based on the potential target of action, it can be inferred that it may affect the dna replication pathway by inhibiting topoisomerase ii alpha . This could lead to downstream effects such as cell cycle arrest and apoptosis, particularly in cancer cells .

Result of Action

Based on the potential mode of action, it can be inferred that the compound may lead to cell cycle arrest and apoptosis in cancer cells by inhibiting topoisomerase ii alpha .

Propriétés

IUPAC Name |

ethyl 9-oxo-1,2-dihydropyrazolo[3,4-f]quinoline-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-2-19-13(18)8-6-14-9-4-3-7-5-15-16-11(7)10(9)12(8)17/h3-6,15-16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUNDLCZDRFNSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC3=CNNC3=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701168519 |

Source

|

| Record name | Ethyl 6,9-dihydro-9-oxo-1H-pyrazolo[3,4-f]quinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701168519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65642-22-0 |

Source

|

| Record name | Ethyl 6,9-dihydro-9-oxo-1H-pyrazolo[3,4-f]quinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701168519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

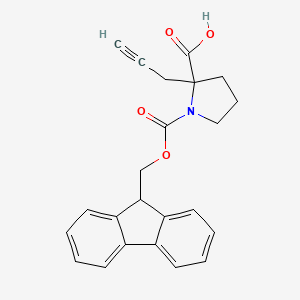

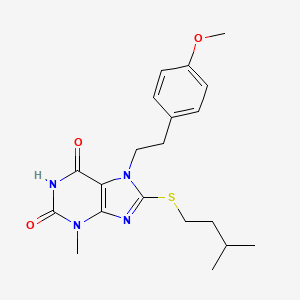

![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2483861.png)

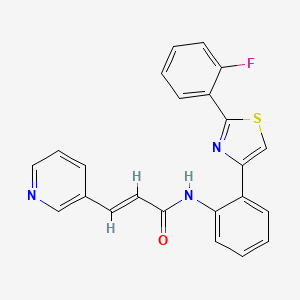

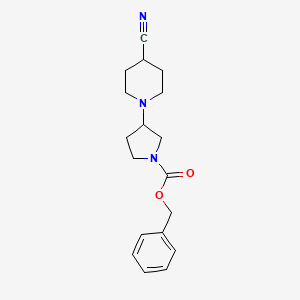

![N-(2-hydroxyethyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2483862.png)

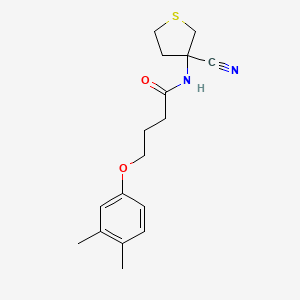

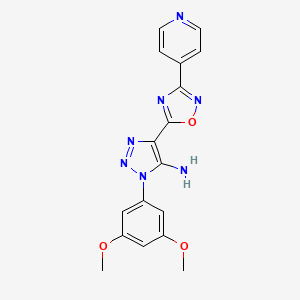

![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2483876.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2483878.png)